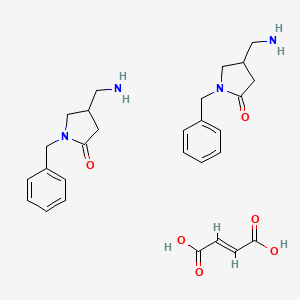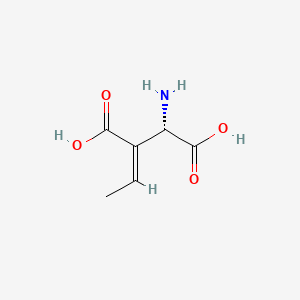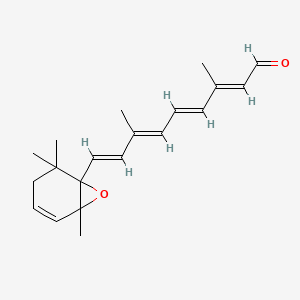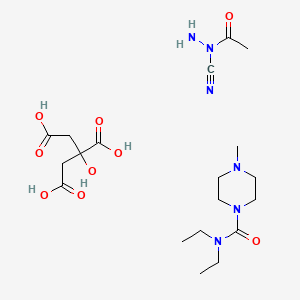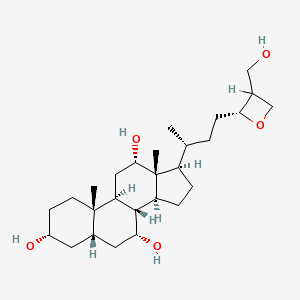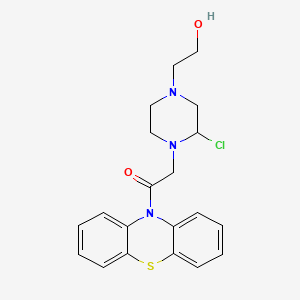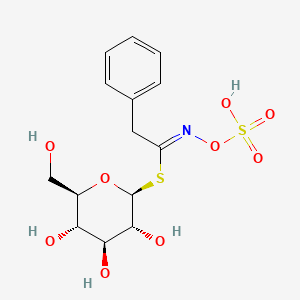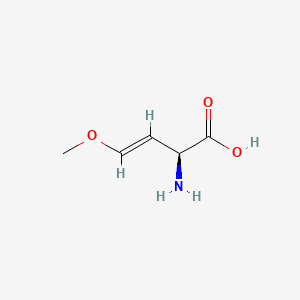
Selenide(.1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenide(.1-) is an inorganic radical anion and an elemental selenium.
Aplicaciones Científicas De Investigación
Nanoparticle Toxicity Studies
Research involving Mercury Selenide (Hg-Se) nanoparticles has shown their importance in toxicological studies. These nanoparticles induce variations in lipid profiles, impacting Low Density Lipoproteins, Very Low Density Lipoproteins, and Cholesterol-High Density Lipoproteins ratios in rats. This research is crucial for understanding the toxicological properties of such nanoparticles, which can be attributed to their small size, chemical composition, surface structure, and other factors (Kumar & Saxena, 2020).
Photovoltaic Applications
Metal selenides have gained significant attention in the field of dye-sensitized solar cells (DSSCs), a third-generation photovoltaic technology. Selenides, used as counter electrodes, offer a cost-effective alternative to platinum, thereby enhancing the economic feasibility of DSSCs. The application of binary and mutinary metal selenides in DSSCs is a growing area of research, with a focus on developing new materials for improved power conversion efficiencies (Jin et al., 2017).
Cancer Research
Selenides and diselenides have been explored for their anticancer and chemopreventive activities. Different organic selenocompounds, including selenides and diselenides, show promise in the prevention and treatment of cancer. The review of about 80 compounds shows a range of activities, such as antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, and radioprotective effects, highlighting their potential in medicinal chemistry (Álvarez-Pérez et al., 2018).
2D Material Research
Two-dimensional (2D) layered selenides are being researched extensively for their unique optical and electronic characteristics, particularly in the development of novel device structures. The non-equilibrium growth of these materials using molecular beam epitaxy (MBE) is a key area of study, focusing on their potential in advanced technological applications (Liu et al., 2020).
Agricultural Applications
Selenium applications in agriculture have been studied for their role in improving plant resistance to fungal diseases and insect pests. Selenium-enriched soils or foliar applications can lead to the production of compounds like dimethyl selenide, which acts as an insect repellent. Additionally, selenium can have toxic effects on pests, affecting their mortality and reproductive rates (Li et al., 2023).
Nanomaterial Development
Progress in using selenium-based single source precursors for creating metal selenide thin films and nanomaterials is crucial for applications in optoelectronics, electrical, and thermoelectric devices. The development of new synthesis methods for metal selenide nanoparticles and thin films is a significant area of research (Khan et al., 2019).
Selenium Metabolism
The study of selenium metabolism, including its transformation into various forms such as selenide, selenocysteine, and selenomethionine, is vital for understanding its role in human and animal health. Selenium metabolism involves complex processes of absorption, transport, storage, and excretion, which are essential for maintaining health and preventing diseases (Daniels, 1996).
Biofortification and Phytoremediation
Selenium biofortification in agriculture is a method to increase selenium accumulation in crops, which can help in addressing human selenium deficiencies. The process involves plant breeding, genetic engineering, or the use of selenium fertilizers. Phytoremediation, on the other hand, focuses on cleaning up selenium-contaminated environments (Wu et al., 2015).
Plasmonic Applications
Research on plasmonic metal chalcogenides, including selenides, has expanded plasmonic properties into new spectral domains. These materials provide chemical controls to manipulate plasmons, enabling new applications in fields like quantum optics, photovoltaics, and medicine (Mattox et al., 2015).
Propiedades
Nombre del producto |
Selenide(.1-) |
|---|---|
Fórmula molecular |
Se- |
Peso molecular |
78.97 g/mol |
Nombre IUPAC |
selenium(1-) |
InChI |
InChI=1S/Se/q-1 |
Clave InChI |
SUHKCRJAAHZROE-UHFFFAOYSA-N |
SMILES canónico |
[Se-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



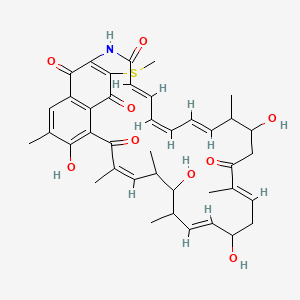
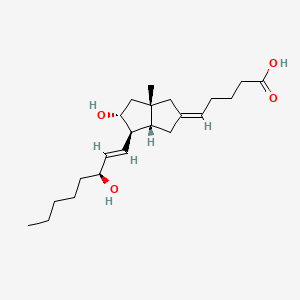
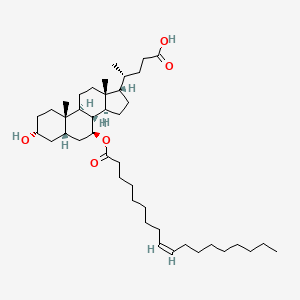
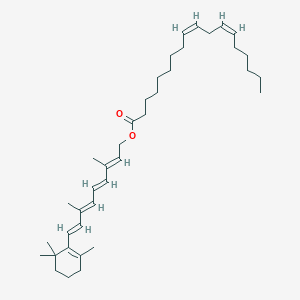
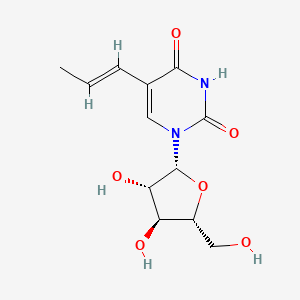
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
